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molecular formula C9H8Cl2O4 B145555 3,5-Dichloro-2,6-dimethoxybenzoic acid CAS No. 73219-91-7

3,5-Dichloro-2,6-dimethoxybenzoic acid

Cat. No. B145555
M. Wt: 251.06 g/mol
InChI Key: JPIAALCEQSLBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04232037

Procedure details

20 ml of thionyl chloride is added to 11.9 g (0.047 mol) of 3,5-dichloro-2,6-dimethoxybenzoic acid. The mixture is heated on a steam bath for 30 minutes. To the solution is added 50 ml of toluene. The solvent and excess thionyl chloride is evaporated at reduced pressure. The residue is dissolved in 50 ml of dry ethyl ether. To the obtained solution is added dropwise while stirring 6.0 g (0.047 mol) of 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of ethyl ether. After 30 minutes at room temperature 300 ml of water is added while stirring. The water layer is separated and alkalized with sodium hydroxide solution which is added dropwise while stirring and cooling in ice. The precipitate is collected and washed with water. Yield: 9.0 g, m.p. 120°-21° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[C:7]([O:18][CH3:19])=[C:8]([C:12]([O:16][CH3:17])=[C:13]([Cl:15])[CH:14]=1)[C:9]([OH:11])=O.C1(C)C=CC=CC=1.[NH2:27][CH2:28][CH:29]1[CH2:33][CH2:32][CH2:31][N:30]1[CH2:34][CH3:35]>C(OCC)C.O>[CH2:34]([N:30]1[CH2:31][CH2:32][CH2:33][CH:29]1[CH2:28][NH:27][C:9](=[O:11])[C:8]1[C:12]([O:16][CH3:17])=[C:13]([Cl:15])[CH:14]=[C:6]([Cl:5])[C:7]=1[O:18][CH3:19])[CH3:35]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
11.9 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C(=C(C1)Cl)OC)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
NCC1N(CCC1)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated on a steam bath for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent and excess thionyl chloride is evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 50 ml of dry ethyl ether
ADDITION
Type
ADDITION
Details
To the obtained solution is added dropwise
CUSTOM
Type
CUSTOM
Details
The water layer is separated
ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling in ice
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
C(C)N1C(CCC1)CNC(C1=C(C(=CC(=C1OC)Cl)Cl)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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